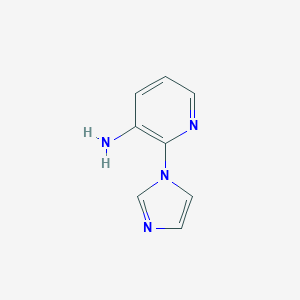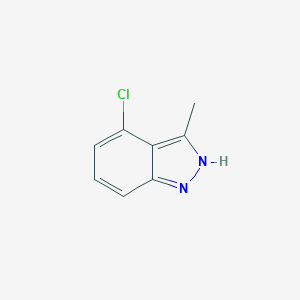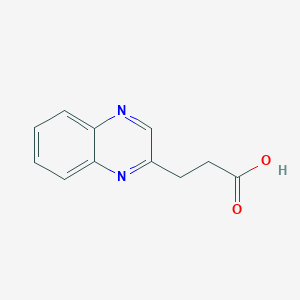
3-(Chinoxalin-2-yl)propansäure
Übersicht
Beschreibung
3-(Quinoxalin-2-yl)propanoic acid is a compound with the molecular formula C11H10N2O2 . It is a weak base and can form salts with acids . It is an important biological agent with several prominent pharmacological effects .
Synthesis Analysis
The synthesis of quinoxaline and its derivatives has been extensively studied. A primitive and effective method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . This procedure requires a high temperature, a strong acid catalyst, and long hours of heating . Other synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods .Molecular Structure Analysis
The molecular structure of 3-(Quinoxalin-2-yl)propanoic acid consists of a quinoxaline ring attached to a propanoic acid group . Quinoxaline is a weakly basic bi-cyclic compound having fused benzene and pyrazine rings .Chemical Reactions Analysis
Quinoxaline and its derivatives have been the subject of numerous chemical reactions. For instance, a combination of Vilsmeier-Haack, Erlenmeyer-Plöchl, and methanolysis reactions was used to convert compound 2 into the Z-configured dehydroamino acid derivative 5 .Physical And Chemical Properties Analysis
3-(Quinoxalin-2-yl)propanoic acid is a low melting solid and is miscible in water . It has a molecular weight of 202.21 .Wissenschaftliche Forschungsanwendungen
Medizin: Antimikrobielle und antivirale Anwendungen
Derivate der 3-(Chinoxalin-2-yl)propansäure wurden auf ihr Potenzial zur Behandlung von Infektionskrankheiten untersucht. Sie zeigen vielversprechende Aktivität gegen eine Reihe von Krankheitserregern, einschließlich Bakterien und Viren . Dies macht sie zu wertvollen Kandidaten für die Entwicklung neuer antimikrobieller und antiviraler Medikamente, insbesondere angesichts der zunehmenden Antibiotikaresistenz.
Landwirtschaft: Pflanzenschutz
In der Landwirtschaft werden Chinoxalinderivate wie this compound als Schutzmittel gegen Pflanzenviren untersucht . Ihre Fähigkeit, das Wachstum schädlicher Mikroorganismen zu hemmen, kann zur Entwicklung von Pestiziden beitragen, die umweltfreundlicher und weniger giftig für Nicht-Zielarten sind.
Materialwissenschaften: Optoelektronische Materialien
Chinoxalinverbindungen sind ein integraler Bestandteil der Herstellung von fortschrittlichen Materialien für optoelektronische Anwendungen. Sie werden bei der Konstruktion und Entwicklung von Farbstoffen, fluoreszierenden Materialien und organischen Sensibilisatoren für Solarzellen eingesetzt . Ihre einzigartigen Eigenschaften können zu effizienteren Energieumwandlungs- und Speichersystemen führen.
Umweltwissenschaften: Organische Sensibilisatoren
Die Rolle von Chinoxalinderivaten erstreckt sich auf die Umweltwissenschaften, wo sie als organische Sensibilisatoren in Solarzellenanwendungen eingesetzt werden . Diese Anwendung ist entscheidend für die Entwicklung erneuerbarer Energietechnologien, die nachhaltig sind und die Abhängigkeit von fossilen Brennstoffen reduzieren.
Analytische Chemie: Proteomforschung
In der analytischen Chemie wird this compound in der Proteomforschung eingesetzt. Sie dient als Baustein für die Synthese komplexer Moleküle, die in verschiedenen Assays und analytischen Techniken zur Untersuchung von Proteinen und ihren Funktionen eingesetzt werden können .
Biochemie: Wirkstoffforschung
Das Gebiet der Biochemie profitiert von den multifunktionalen Eigenschaften von Chinoxalinderivaten. Sie werden als Kerneinheiten in der Wirkstoffforschung verwendet und unterstützen die Entwicklung neuer Therapeutika für ein breites Spektrum biologischer Anwendungen, von Antikrebs- bis hin zu Antidiabetika-Aktivitäten .
Pharmakologie: Therapeutische Medikamentenentwicklung
In der Pharmakologie werden Derivate der this compound auf ihre therapeutischen Anwendungen untersucht. Sie haben sich als vielversprechend für die Behandlung von Erkrankungen wie Alzheimer, Parkinson und verschiedenen entzündlichen Erkrankungen erwiesen .
Chemieingenieurwesen: Synthese und Reaktivität
Schließlich sind in der Chemietechnik die Synthese und Reaktivität von Chinoxalinverbindungen von großem Interesse. Sie sind an der Entwicklung neuerer Synthese-Strategien und -Methoden beteiligt, um Verbindungen mit gewünschten funktionellen Gruppen für verschiedene industrielle Anwendungen zu erzeugen .
Wirkmechanismus
Target of Action
Quinoxaline derivatives have been known to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Quinoxaline derivatives have been reported to interact with various targets, leading to changes in cellular processes
Biochemical Pathways
Quinoxaline derivatives have been associated with various biological activities, suggesting that they may influence multiple biochemical pathways .
Result of Action
Quinoxaline derivatives have been reported to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .
Zukünftige Richtungen
Quinoxaline and its derivatives have diverse therapeutic uses and have become a crucial component in drugs used to treat various conditions, certifying them a great future in medicinal chemistry . Due to the current pandemic situation, it has become essential to synthesize drugs to combat deadly pathogens, and quinoxalines are an essential moiety to treat infectious diseases .
Biochemische Analyse
Biochemical Properties
Quinoxaline derivatives, which 3-(Quinoxalin-2-yl)propanoic acid is a part of, have been shown to have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial .
Molecular Mechanism
Quinoxaline derivatives have been shown to have diverse therapeutic uses and have become the crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia .
Metabolic Pathways
Quinoxaline is an essential moiety to treat infectious diseases, and numerous synthetic routes have been developed by researchers .
Eigenschaften
IUPAC Name |
3-quinoxalin-2-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-11(15)6-5-8-7-12-9-3-1-2-4-10(9)13-8/h1-4,7H,5-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVKLYVOIQWTAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20303429 | |
| Record name | 3-(quinoxalin-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20303429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1500-99-8 | |
| Record name | 2-Quinoxalinepropionic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158312 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(quinoxalin-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20303429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-(2-Methoxyethoxy)phenyl]methanamine](/img/structure/B175754.png)
![methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate](/img/structure/B175755.png)
![(2S)-N-[(S)-1-(Benzyloxycarbonyl)ethyl]-1-(benzyloxycarbonyl)pyrrolidine-2-carboxamide](/img/structure/B175757.png)
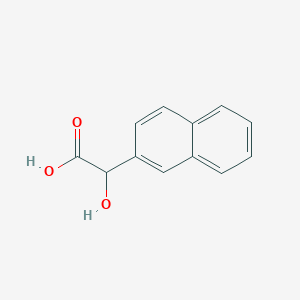
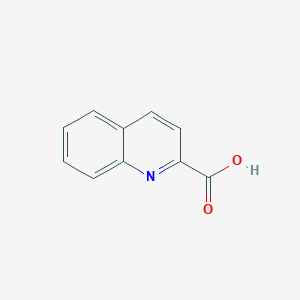

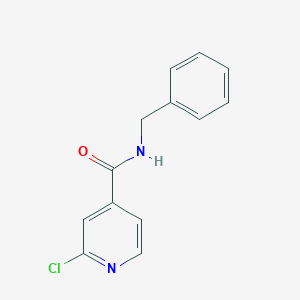
![(2R,3R,4S,5R,6R)-2-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B175773.png)


